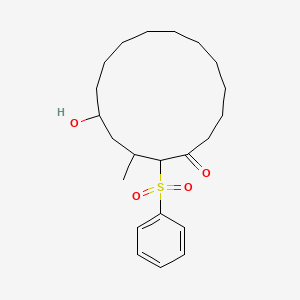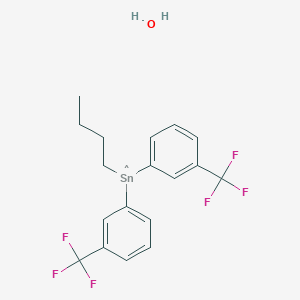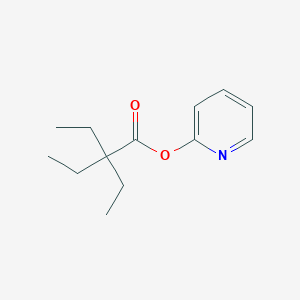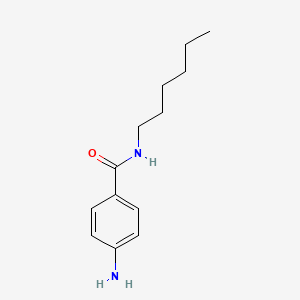
4-Amino-N-hexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-hexylbenzamide is an organic compound with the molecular formula C13H20N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a hexyl group and the benzene ring is substituted with an amino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hexylbenzamide can be achieved through several methods. One common approach involves the amidation of 4-aminobenzoic acid with hexylamine. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the reduction of 4-nitro-N-hexylbenzamide, which can be synthesized by the reaction of 4-nitrobenzoic acid with hexylamine. The reduction is typically carried out using a reducing agent such as iron powder in the presence of hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of a palladium-catalyzed hydrogenation process can be employed for the reduction step, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-hexylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of nitro, halogen, or other substituents on the benzene ring.
Scientific Research Applications
4-Amino-N-hexylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Amino-N-hexylbenzamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzamide: Lacks the hexyl group, making it less hydrophobic and potentially less effective in certain applications.
N-Hexylbenzamide: Lacks the amino group, reducing its reactivity and potential for forming hydrogen bonds.
4-Nitro-N-hexylbenzamide: Contains a nitro group instead of an amino group, altering its chemical reactivity and biological activity .
Uniqueness
4-Amino-N-hexylbenzamide is unique due to the presence of both the hexyl and amino groups, which confer distinct chemical and biological properties. The hexyl group increases its hydrophobicity, enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. The amino group provides sites for hydrogen bonding and further chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
85592-77-4 |
|---|---|
Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-amino-N-hexylbenzamide |
InChI |
InChI=1S/C13H20N2O/c1-2-3-4-5-10-15-13(16)11-6-8-12(14)9-7-11/h6-9H,2-5,10,14H2,1H3,(H,15,16) |
InChI Key |
NTMJAKAWNQAJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



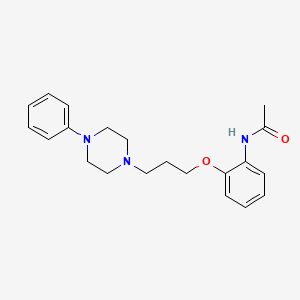

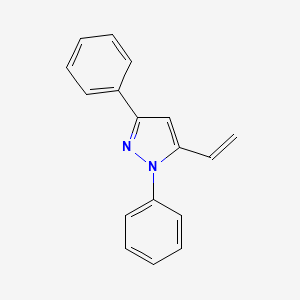
phosphanium perchlorate](/img/structure/B14403115.png)
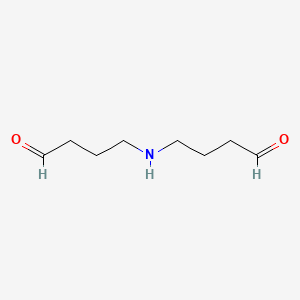

![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)
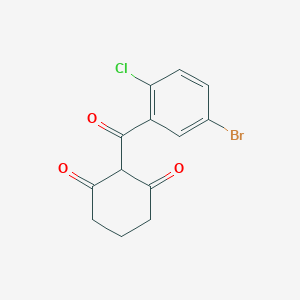
![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)
